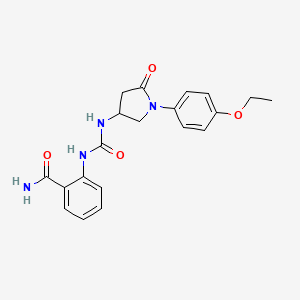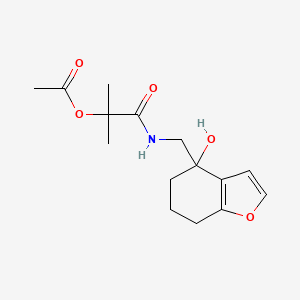![molecular formula C11H25ClN2O2 B2746931 Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate;hydrochloride CAS No. 2402789-95-9](/img/structure/B2746931.png)
Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate;hydrochloride” is not explicitly provided in the searched resources .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly stated in the searched resources .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Assembly
Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart are part of an isostructural family exhibiting a unique crystal structure through hydrogen and halogen bonds, highlighting the compound's potential in studying molecular interactions and crystal engineering (Baillargeon et al., 2017). Another study on carbamate derivatives demonstrates the diverse hydrogen bonding capabilities of these compounds, forming three-dimensional architectures crucial for understanding molecular assembly and design (Das et al., 2016).
Intermediate for Synthesis
The compound has been identified as a critical intermediate in the synthesis of analogues and derivatives, such as protected β-d-2-deoxyribosylamine, a key component in the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, showcasing its importance in pharmaceutical chemistry and drug development (Ober et al., 2004).
Medicinal Chemistry and Drug Discovery
The tert-butyl group, a common motif in medicinal chemistry, is studied for its effects on the physicochemical and pharmacokinetic properties of bioactive compounds. This research provides insights into alternative substituents, optimizing drug properties for better therapeutic outcomes (Westphal et al., 2015).
Organogelation and Sensory Materials
Benzothizole modified tert-butyl carbazole derivatives have been explored for their organogelation properties, forming strong blue emissive nanofibers capable of detecting volatile acid vapors. This application demonstrates the compound's potential in developing chemosensors and materials for environmental monitoring (Sun et al., 2015).
Synthetic Methodology and Chemical Reactions
Research on tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate and its spirocyclopropanated analogues provides valuable insights into synthetic strategies and chemical reactions, including cycloadditions and functional group transformations, crucial for advancing synthetic organic chemistry and designing novel compounds (Brackmann et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2.ClH/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5;/h8-9H,6-7,12H2,1-5H3,(H,13,14);1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEJJVWQXQBBLF-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CN)NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2746848.png)


![3-(4-Ethoxyphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2746853.png)

![N-(1,3-benzothiazol-2-yl)-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2746855.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2746856.png)



![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2746864.png)
![2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2746869.png)
![2,2-dimethyl-N-({1-[(2,2,3,3-tetramethyl-4-oxoazetidin-1-yl)methyl]piperidin-3-yl}methyl)propanamide](/img/structure/B2746870.png)
![tert-butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate](/img/structure/B2746871.png)